1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a brominated thiophene derivative featuring a propanolamine backbone. This compound is structurally characterized by a 5-bromothiophene ring linked via a methylamino group to a 2-methylpropan-2-ol moiety.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,12)6-11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
XHBXYQPXXPNDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves nucleophilic substitution or reductive amination approaches where the 5-bromothiophen-2-ylmethyl moiety is introduced onto the amino alcohol. The key steps include:
- Generation of 5-bromothiophen-2-ylmethyl electrophile (e.g., bromomethyl derivative or aldehyde)
- Reaction with 1-amino-2-methylpropan-2-ol under controlled conditions to form the secondary amine linkage
Specific Preparation Method
While direct literature on this exact compound is limited, closely related analogs such as 2-{[(3-bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol provide insight into feasible synthetic routes:
Representative Experimental Data Summary
| Parameter | Details |
|---|---|
| Starting materials | 5-Bromothiophene-2-carboxaldehyde or bromomethyl bromide derivative; 1-amino-2-methylpropan-2-ol |
| Solvent | THF, DMF, or DCM |
| Base | K2CO3 or NaHCO3 |
| Temperature | 20–80°C, reflux for 1–24 h |
| Reaction time | 1–24 hours depending on conditions |
| Yield | Typically 70–90% for analogous compounds |
| Purification | Liquid-liquid extraction, silica gel chromatography, recrystallization |
| Characterization | NMR, Mass Spectrometry, IR spectroscopy to confirm structure |
Analytical and Research Notes
- The amino group in 1-amino-2-methylpropan-2-ol exhibits sufficient nucleophilicity to displace leaving groups on bromothiophene derivatives.
- The tertiary alcohol group remains intact under typical substitution conditions, allowing selective amine functionalization.
- Bromine substitution on the thiophene ring provides a handle for further functionalization or cross-coupling reactions if desired.
- Spectroscopic data (1H NMR, 13C NMR, MS) are essential to confirm the integrity of the bromothiophene ring and the amine linkage.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Synthesis of 1-amino-2-methylpropan-2-ol | Curtius rearrangement | β-Hydroxyisovaleric acid, diphenyl phosphoryl azide, N-methylmorpholine | THF, 25°C, reflux with water | 85% | High-yield, scalable |
| Preparation of bromothiophen-2-ylmethyl electrophile | Halogenation or aldehyde formation | 5-Bromothiophene derivatives | Standard organic conditions | N/A | Precursor for coupling |
| Coupling to form target amine | Nucleophilic substitution | 1-amino-2-methylpropan-2-ol, base (K2CO3, NaHCO3) | THF or DMF, 20–80°C | 70–90% (analogous) | Mild conditions preserve functional groups |
| Purification | Extraction, chromatography | Solvent systems vary | N/A | Purity >95% achievable | Standard organic purification |
Chemical Reactions Analysis
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
There appears to be a misunderstanding in the query, as "1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol" does not match the chemical structures found in the search results. The correct compound is likely either N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine or 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol. Therefore, the following information is based on these two compounds.
N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine
N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine, with the molecular formula , is a chemical compound with potential applications in various scientific fields .
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula and a molecular weight of 264.18 g/mol. It is a thiophene derivative with a bromine atom at the 5-position of the thiophene ring.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
- Medicinal Chemistry It can be used as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- Materials Science The thiophene moiety makes it suitable for developing organic electronic materials like OLEDs and organic photovoltaics (OPVs).
- Biological Studies It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Rings
Compounds with brominated aromatic systems share similarities in molecular weight, halogen-mediated interactions, and synthetic utility. Key examples include:
Key Observations :
Heterocyclic Analogues
Key Observations :
Substituted Propanolamine Derivatives
Variations in the aminoalkyl side chain modulate steric and electronic properties:
Key Observations :
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : The tetrazole derivative (C₅H₁₁N₅O) forms O–H⋯O and N–H⋯O bonds, creating a 3D network , whereas bromophenyl analogs (e.g., C₁₀H₁₃BrO) exhibit intermolecular O–H⋯O bonds in tetrameric clusters .
- Molecular Weight: Brominated compounds (230–280 g/mol) are heavier than non-halogenated analogs (144–269 g/mol), impacting solubility and diffusion rates .
Biological Activity
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound notable for its unique structural features, including a bromothiophene moiety, an amino group, and a tertiary alcohol functional group. This combination suggests diverse potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C9H14BrNOS
- Molecular Weight : 264.18 g/mol
- IUPAC Name : 1-{[(5-bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with biomolecules. This dual functionality suggests that the compound may act as a modulator of protein function or an inhibitor of enzymatic activity.
Biological Activity and Therapeutic Applications
Research indicates that 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound's structure allows it to interact with different enzyme systems, potentially acting as an inhibitor. Ongoing studies are exploring its effects in biochemical assays.
- Neuroprotective Effects : Some derivatives of bromothiophene compounds have been studied for neuroprotective properties, indicating that this compound may also offer similar benefits.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol | Similar structure but with bromine at a different position | Different reactivity due to bromine's position |
| 2-Methyl-2-propanol | A structural isomer lacking the bromothiophene moiety | Less versatile due to absence of thiophene interaction |
| 1-Amino-2-methylpropan-2-ol | Lacks the bromothiophene moiety | Limited chemical reactivity compared to the target compound |
The distinct combination of functional groups in 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol allows for diverse chemical reactivity and potential biological interactions not found in simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromo-2-thiophenemethylamine and 2-methyl-2-propanol derivatives. Key variables include:
- Base Selection : Use of K₂CO₃ or NaH to deprotonate the alcohol and facilitate amine coupling (yields ~70–85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The thiophene proton (δ 6.8–7.2 ppm) and the tertiary alcohol proton (δ 1.2–1.4 ppm) confirm structural integrity .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 304.02 (calculated for C₁₀H₁₅BrNOS⁺) .
- X-ray Crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) validate stereochemistry .
Q. What safety protocols are critical for handling this compound, given its structural analogs' hazards?
- Methodological Answer :
- Storage : Keep in anhydrous conditions (Purity ≥95%) at 2–8°C to prevent bromine displacement reactions .
- Exposure Mitigation : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How does the bromothiophene moiety influence the compound’s electronic properties and reactivity in catalytic applications?
- Methodological Answer :
- DFT Calculations : The bromine atom increases electron-withdrawing effects on the thiophene ring (reducing HOMO-LUMO gap by ~0.8 eV), enhancing electrophilic substitution reactivity .
- Experimental Validation : Cyclic voltammetry shows a redox peak at −1.3 V (vs. Ag/AgCl), correlating with bromine’s electron-deficient character .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Profiling : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols to minimize variability .
- Metabolite Interference Check : LC-MS/MS can identify degradation products (e.g., debrominated analogs) that may skew activity results .
Q. Can computational models predict this compound’s binding affinity to neurological targets (e.g., GPCRs)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations with β-adrenergic receptors (PDB ID: 2RH1) show hydrogen bonding between the alcohol group and Thr164 (ΔG = −9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories reveal stable binding in hydrophobic pockets, but bromine steric effects reduce residence time by ~20% .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
